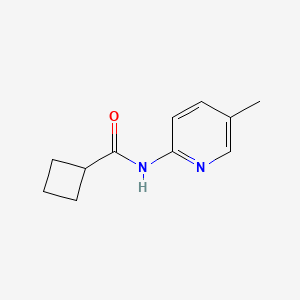![molecular formula C16H15N3OS B4840386 2-[(3-cyano-2-pyridinyl)thio]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B4840386.png)
2-[(3-cyano-2-pyridinyl)thio]-N-(3,5-dimethylphenyl)acetamide
Descripción general
Descripción
"2-[(3-cyano-2-pyridinyl)thio]-N-(3,5-dimethylphenyl)acetamide" is a compound that has garnered interest due to its unique structure and potential applications in various fields of chemistry and pharmacology. Although specific studies directly addressing this compound are scarce, insights can be gained from research on similar compounds and general synthetic methodologies.
Synthesis Analysis
The synthesis of similar compounds involves multiple steps, including the use of chiral amino acids, alkyl and aryl substituents introduction, and conformational analysis to ensure the desired activity and structure are achieved (Costello et al., 1991). The synthesis often targets compounds capable of adopting specific conformations related to their biological activities.
Molecular Structure Analysis
The molecular structure of similar acetamide derivatives has been extensively studied, with analyses focusing on the planarity of specific groups and the angles between them. Intramolecular hydrogen bonding often contributes to the stability and planarity of these molecules (Rodier et al., 1993).
Chemical Reactions and Properties
Chemical reactions involving cyanoacetamide derivatives highlight their versatility in synthesizing various heterocyclic compounds. These reactions include condensations with aldehydes, acrylonitrile, and reactions leading to the formation of pyridines, pyrimidines, and other cycles, showcasing the chemical diversity and reactivity of these compounds (Attaby et al., 2004).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, of similar compounds are determined through rigorous testing and analysis. These properties are crucial for understanding the compound's behavior in various environments and applications.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group analysis, are essential for understanding how these compounds interact in chemical reactions and biological systems. Studies have explored the reactivity of cyanothioacetamide and its derivatives in synthesizing heterocyclic compounds, demonstrating the compound's utility in organic synthesis (Elneairy et al., 2000).
Mecanismo De Acción
Target of Action
Similar compounds, such as n-cyanoacetamides, are known to be precursors for heterocyclic synthesis . They interact with various biological targets, leading to a variety of effects.
Mode of Action
It’s known that cyanoacetamide derivatives, which this compound is a part of, are extensively used as reactants where the carbonyl and the cyano functions of these compounds enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .
Biochemical Pathways
It’s known that cyanoacetamide derivatives can participate in a variety of condensation and substitution reactions . These reactions can lead to the formation of various heterocyclic compounds, potentially affecting multiple biochemical pathways.
Result of Action
It’s known that the diverse biological activities reported for many derivatives of cyanoacetamide have drawn the attention of biochemists . This suggests that the compound could have significant molecular and cellular effects.
Propiedades
IUPAC Name |
2-(3-cyanopyridin-2-yl)sulfanyl-N-(3,5-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS/c1-11-6-12(2)8-14(7-11)19-15(20)10-21-16-13(9-17)4-3-5-18-16/h3-8H,10H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNWSKTAMPNBNHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=C(C=CC=N2)C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-cyanopyridin-2-yl)sulfanyl]-N-(3,5-dimethylphenyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-{4-[(2,4-dimethylphenyl)sulfonyl]-1-piperazinyl}-2-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B4840340.png)
![7-(4-fluorophenyl)-2,8,9-trimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4840346.png)

![methyl 4-chloro-3-{[4-(4-morpholinylmethyl)benzoyl]amino}benzoate](/img/structure/B4840358.png)
![2-{4-[3-(2-furyl)benzyl]-1-isopropyl-2-piperazinyl}ethanol](/img/structure/B4840363.png)
![1-(2-furyl)-3-[(2-hydroxyphenyl)amino]-2-propen-1-one](/img/structure/B4840369.png)
![methyl 2-{[(5-methyl-3-isoxazolyl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4840372.png)



